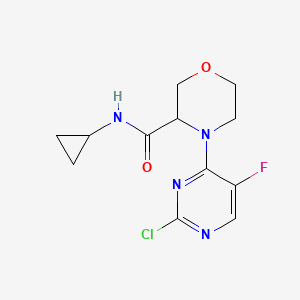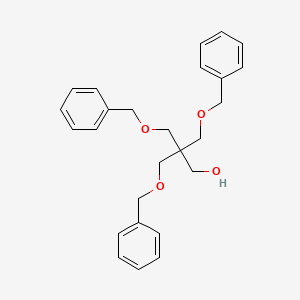
4-t-Butyl-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-t-Butyl-N-ethylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atom of the benzamide structure
Métodos De Preparación
The synthesis of 4-t-Butyl-N-ethylbenzamide can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzoic acid with ethylamine in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, yielding the desired benzamide .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For instance, the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) has been reported to produce N-tert-butyl amides in excellent yields .
Análisis De Reacciones Químicas
4-t-Butyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration .
Aplicaciones Científicas De Investigación
4-t-Butyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-t-Butyl-N-ethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
4-t-Butyl-N-ethylbenzamide can be compared with other N-tert-butyl amides, such as:
N-tert-butylbenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-tert-butyl-4-methylbenzamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
N-tert-butyl-4-chlorobenzamide: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-tert-butyl-N-ethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-5-14-12(15)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
Clave InChI |
VAACBVOESAXQBQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[3-Chloro-4-(trifluoromethyl)phenoxy]methyl]benzoic acid](/img/structure/B8390688.png)
![1,3-Dimethyl-7-bromopyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B8390690.png)












